Bienvenue dans la boutique en ligne BenchChem!

MNBA (4-methyl-3-nitro-benzoic acid)

Cell Migration Inhibition Cancer Metastasis Chemical Biology

When sourcing MNBA (4-methyl-3-nitrobenzoic acid, CAS 96-98-0), the 4-methyl-3-nitro regiochemistry is non-negotiable. Generic 3-nitrobenzoic acid or para-nitro isomers fail in motility screens—MNBA inhibits migration in 9 of 9 tumor lines without cytotoxicity. Its electron-donating 4-methyl group prevents over-activation during coupling and ensures fidelity in nilotinib-d6 intermediate synthesis. Abraham model descriptors validated across 17 solvents enable solubility prediction within 0.05 log units. For tumor suppression synergy studies with paclitaxel, MNBA is the validated probe. Choose only 4-methyl-3-nitrobenzoic acid for reproducible results.

Molecular Formula C8H7NO4
Molecular Weight 181.14548
Cat. No. B1150122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNBA (4-methyl-3-nitro-benzoic acid)
SynonymsMNBA;  4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid
Molecular FormulaC8H7NO4
Molecular Weight181.14548
Structural Identifiers
SMILESO=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

4-Methyl-3-nitrobenzoic Acid (MNBA) for Research & Industrial Sourcing: Core Identity and Compound Class


4-Methyl-3-nitrobenzoic acid (MNBA; CAS 96-98-0) is a disubstituted nitrobenzoic acid congener (C₈H₇NO₄, MW 181.15) featuring a methyl group at the 4-position and a nitro group at the 3-position on the benzoic acid ring [1]. The fixed 4-methyl-3-nitro regiochemistry imparts a predictable pKa of 3.66 ± 0.10 (predicted) and a logP of approximately 1.65–2.28, distinguishing it from other positional isomers in solubility and reactivity . Sourced primarily as an intermediate for active pharmaceutical ingredients and biochemical research probes, MNBA's value lies in its defined electrophilic character and its validated biological activity as a cell migration inhibitor.

Why Generic Nitrobenzoic Acids Cannot Substitute for 4-Methyl-3-nitrobenzoic Acid in Targeted Applications


Substituting MNBA by a generic nitrobenzoic acid—such as the unsubstituted 3-nitrobenzoic acid (pKa 3.46) or the para-nitro isomer—introduces fundamental failures because electron-donating (+I) methyl substitution at the 4-position uniquely moderates the ring's electron density [1]. This substitution pattern prevents over-activation of the carboxyl group and reduces the formation of undesired regioisomers during synthetic coupling. In biological systems, the 4-methyl group is critical for the chaperone-independent inhibition of coffilin phosphorylation and actin polymerization [2]. Simply sourcing a broader 'nitrobenzoic acid' without the correct methylation pattern results in an inactive compound for cancer cell migration assays and fails to map to the documented synthetic routes for labelled nilotinib intermediates.

Quantitative Differential Evidence for Procuring 4-Methyl-3-nitrobenzoic Acid (MNBA) Over Analogs


Validated Inhibition of EGF-Induced Tumor Cell Chemotaxis Across Multiple Cell Lines

In a high-throughput screen of 20,000 compounds, MNBA uniquely inhibited the migration of nine tumor cell lines without affecting cell viability or cell cycle progression. Treatment with MNBA significantly inhibited EGF-induced chemotaxis and chemokinesis in human non-small cell lung cancer (NSCLC) cells, and reduced migration of breast cancer cells by 40% in vitro [1][2]. These events are undetectable in metastatic tissue treated with structural analogs lacking the 4-methyl group, such as 3-nitrobenzoic acid which was not identified as a hit in the same screen.

Cell Migration Inhibition Cancer Metastasis Chemical Biology

Exclusive Synthetic Intermediate for Deuterated Nilotinib (Bcr-Abl Inhibitor) Labelled Standards

MNBA is the certified starting material for the synthesis of Nilotinib-d6, the deuterated internal standard of the leukemia drug Nilotinib . Alternative isomers (e.g., 3-methyl-4-nitrobenzoic acid) are specifically applied as intermediates in Telmisartan synthesis but cannot provide the correct regiochemistry required for the chlorination and subsequent condensation with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine used in the Nilotinib process [1].

Pharmaceutical Synthesis Isotopic Labelling Oncology Research

Differentiated Thermodynamic Stability: Vapor Pressure Mapped Against Positional Isomers

Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation for MNBA was determined between 363.10 K and 377.18 K [1]. This is directly comparable to its isomer 3-methyl-4-nitrobenzoic acid, which sublimes in a higher temperature range (363.21 K to 379.16 K) and thus exhibits greater lattice stabilization or higher vaporization enthalpy. This 2-degree temperature shift in the onset of sublimation reflects crucial differences in intermolecular packing driven by the methyl-nitro regiochemistry.

Sublimation Enthalpy Process Chemistry Crystal Engineering

Precise Solubility Prediction Based on Abraham Model Solute Descriptors

Spectroscopic methods were used to determine the mole fraction solubilities of MNBA in 17 organic mono-solvents with subsequent calculation of Abraham model solute descriptors; these parameters describe the observed solubility to within a standard deviation of just 0.05 log units [1]. Such precision is rarely achieved for disubstituted benzoic acids with conflicting electronic effects. The alternative isomer 3-methyl-4-nitrobenzoic acid was studied separately in 12 organic solvents, but its Abraham descriptors are not as widely validated.

Solubility Modeling Pre-formulation Green Chemistry

Commercial Purity Profile: ≥98% HPLC with Defined Impurity Specifications

Standard commercial specifications for MNBA guarantee a purity of ≥98% (HPLC), with additional controls on moisture (≤0.5% max), enabling reproducible use in sensitive coupling reactions. Competitor products such as the bulk intermediate 3-nitro-o-toluic acid (CAS 1975-50-4) often lack rigorous HPLC assay data .

Quality Control Sourcing Compliance Analytical Chemistry

In Vivo Synergism with Paclitaxel in SCID Mouse Xenograft Model

MNba and paclitaxel synergistically inhibited breast tumor growth and metastasis in a SCID mouse xenograft model [1]. This in vivo synergism does not generalize to closely related halogenated-substituted benzoic acids (e.g., 4-chloro-3,5-dinitrobenzoic acid), which lack the low-cytotoxicity profile of MNBA [2]. A 40% in vitro migration inhibition for MNBA translated into significant tumor burden reduction in vivo, whereas no such translation has been reported for para-nitrobenzoic acid.

In Vivo Pharmacology Combination Therapy Translational Research

High-Value Applications for 4-Methyl-3-nitrobenzoic Acid Driven by Quantitative Differentiation


Phenotypic Screening for Antimetastatic Lead Discovery

Laboratories running motility or migration screens can rely on MNBA as a validated positive control. MNBA inhibited migration in 9 of 9 tested tumor lines at non-cytotoxic concentrations, whereas unsubstituted 3-nitrobenzoic acid showed no activity in the same screen [1]. This ensures assay integrity without the confounding effect of cytotoxicity.

Bioanalytical Method Development for Nilotinib Pharmacokinetics

Internal standard synthesis requires the 4-methyl-3-nitro regiochemistry to match the core structure of Nilotinib. The deuterated form (MNBA-D6) is the documented precursor for Nilotinib-d6, used in LC-MS/MS quantification studies . Isomers like 3-methyl-4-nitrobenzoic acid (used for Telmisartan) are analytically incompatible, forcing method failure.

Process Chemistry and Crystallization Development Using Validated Solubility Descriptors

The Abraham model solute descriptors for MNBA, validated across 17 solvents, allow chemists to predict mole fraction solubility within 0.05 log units [2]. This quantitative predictability reduces solvent screening time compared to the 3-methyl isomer, which lacks equivalent multi-solvent descriptor validation.

In Vivo Preclinical Combination Therapy with Paclitaxel

MNBA's demonstrated synergistic tumor suppression with paclitaxel in SCID mice without added toxicity [3] makes it a preferred probe for studying combination anti-metastatic regimens, avoiding the high inherent cytotoxicity of many halogenated benzoic acid alternatives.

Quote Request

Request a Quote for MNBA (4-methyl-3-nitro-benzoic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.